1-(5-Chloro-2-fluoro-4-hydroxyphenyl)propan-1-one

Catalog No.
S13821297
CAS No.
M.F
C9H8ClFO2
M. Wt
202.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(5-Chloro-2-fluoro-4-hydroxyphenyl)propan-1-one

Product Name

1-(5-Chloro-2-fluoro-4-hydroxyphenyl)propan-1-one

IUPAC Name

1-(5-chloro-2-fluoro-4-hydroxyphenyl)propan-1-one

Molecular Formula

C9H8ClFO2

Molecular Weight

202.61 g/mol

InChI

InChI=1S/C9H8ClFO2/c1-2-8(12)5-3-6(10)9(13)4-7(5)11/h3-4,13H,2H2,1H3

InChI Key

DTHQBQSMAGHMOU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1F)O)Cl

1-(5-Chloro-2-fluoro-4-hydroxyphenyl)propan-1-one is an organic compound characterized by its unique molecular structure, which includes a chloro group at the fifth position, a fluoro group at the second position, and a hydroxy group at the fourth position of the phenyl ring. Its molecular formula is C9H8ClFO2\text{C}_9\text{H}_8\text{ClF}\text{O}_2, and it belongs to the phenylpropanone family, known for diverse chemical properties and applications in various fields including medicinal chemistry and materials science.

1-(5-Chloro-2-fluoro-4-hydroxyphenyl)propan-1-one can undergo several chemical transformations:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
  • Reduction: The carbonyl group can be reduced to form an alcohol.
  • Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Research indicates that 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)propan-1-one exhibits potential biological activities. It has been investigated for its antimicrobial properties, showing effectiveness against various bacterial strains. Additionally, preliminary studies suggest anti-inflammatory effects, with mechanisms involving interactions with specific enzymes or receptors due to the presence of the hydroxy group, which can form hydrogen bonds with active sites on proteins.

The synthesis of 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)propan-1-one typically involves the reaction of 5-chloro-2-fluorobenzaldehyde with chloroacetone in the presence of a base. This reaction proceeds through an aldol condensation followed by dehydration. Common solvents include ethanol or methanol, with bases like sodium hydroxide facilitating the reaction. On an industrial scale, continuous flow processes may be employed to optimize yields and purity.

1-(5-Chloro-2-fluoro-4-hydroxyphenyl)propan-1-one has several applications:

  • Chemistry: Used as an intermediate in synthesizing more complex organic molecules.
  • Biology: Investigated for potential biological activities including antimicrobial and anticancer properties.
  • Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
  • Industry: Utilized in producing specialty chemicals and materials.

Studies on the interactions of 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)propan-1-one with biological systems reveal its potential to modulate enzyme activities through hydrogen bonding and halogen bonding interactions due to its functional groups. These interactions are crucial for understanding its mechanism of action in biological applications.

Several compounds share structural similarities with 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)propan-1-one:

Compound NameMolecular FormulaUnique Features
3-Chloro-1-(5-bromo-2-hydroxyphenyl)propan-1-oneC9H8BrClO2Contains bromine instead of fluorine
3-Chloro-1-(5-fluoro-2-methoxyphenyl)propan-1-oneC10H10ClF O2Features a methoxy group
3-Chloro-1-(5-fluoro-2-amino phenyl)propan-1-oneC9H10ClF N OContains an amino group

Uniqueness

The uniqueness of 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)propan-1-one lies in the specific arrangement of its chloro, fluoro, and hydroxy groups. This configuration significantly influences its chemical reactivity and biological activity compared to similar compounds. The presence of both chlorine and fluorine substituents on the phenyl ring enhances its potential applications in medicinal chemistry and materials science.

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

202.0196853 g/mol

Monoisotopic Mass

202.0196853 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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